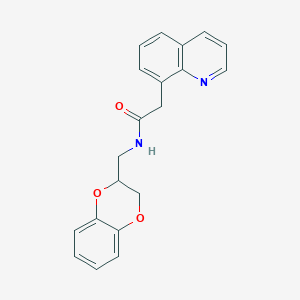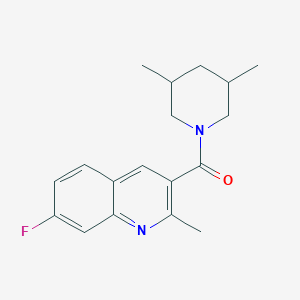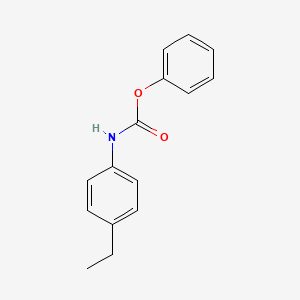![molecular formula C16H20N4O B7546407 2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)
2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP has been shown to have unique properties that make it an effective agent for the prevention and treatment of dental caries, as well as other oral health issues.
作用機序
2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile works by binding to the tooth surface and forming a protective layer that helps to remineralize the enamel. It also helps to neutralize the acids produced by bacteria in the mouth, which can lead to tooth decay. Additionally, this compound has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the oral cavity. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to remineralize the enamel. Additionally, this compound has been shown to reduce the levels of harmful bacteria in the mouth, which can help to prevent tooth decay and other oral health issues.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile in lab experiments is its ability to remineralize enamel and inhibit bacterial growth. This makes it a useful agent for studying the effects of dental caries and other oral health issues. However, there are also limitations to using this compound in lab experiments, such as the need for specialized equipment and expertise in peptide synthesis and purification.
将来の方向性
There are a number of future directions for research on 2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile. One area of interest is the development of new formulations and delivery systems for this compound, which could improve its effectiveness and make it more accessible for use in clinical settings. Additionally, further research is needed to investigate the long-term effects of this compound on oral health, as well as its potential use in the treatment of other oral health issues. Finally, more studies are needed to investigate the safety and efficacy of this compound in humans, which could pave the way for its use in clinical practice.
合成法
2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile is synthesized using a solid-phase peptide synthesis method, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The synthesis process involves the use of protecting groups to prevent unwanted reactions and ensure the correct amino acid sequence. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
科学的研究の応用
2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile has been extensively studied for its potential applications in the field of dentistry. It has been shown to have a number of beneficial effects on oral health, including remineralization of enamel, inhibition of bacterial growth, and reduction of dental hypersensitivity. This compound has also been investigated for its potential use in the treatment of other oral health issues, such as periodontal disease and oral cancer.
特性
IUPAC Name |
2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-12-14-4-3-7-18-15(14)19-10-5-13(6-11-19)16(21)20-8-1-2-9-20/h3-4,7,13H,1-2,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXAQLNZJPDEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7546325.png)

![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)
![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)
![N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7546348.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)
![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)

![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)

![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
